molecular formula C10H10BrNO B1338362 1-(6-Bromoindolin-1-yl)ethanone CAS No. 114744-53-5

1-(6-Bromoindolin-1-yl)ethanone

Cat. No.: B1338362
CAS No.: 114744-53-5
M. Wt: 240.1 g/mol
InChI Key: BDKDQGYCFLQERH-UHFFFAOYSA-N
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Description

1-(6-Bromoindolin-1-yl)ethanone is a chemical compound with the molecular formula C10H10BrNO. It belongs to the class of indole derivatives, which are significant in both natural products and synthetic compounds due to their diverse biological activities. The compound features a bromine atom at the 6-position of the indole ring and an ethanone group at the nitrogen atom of the indole.

Scientific Research Applications

1-(6-Bromoindolin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Safety and Hazards

The safety data sheet for “1-(6-Bromoindolin-1-yl)ethanone” indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Future Directions

The future directions for “1-(6-Bromoindolin-1-yl)ethanone” could involve further exploration of its potential as a therapeutic agent, given the reported activity of related compounds against TRIM24/BRPF1 bromodomains . Additionally, its use as an intermediate in the synthesis of other bioactive compounds could be further explored .

Mechanism of Action

Target of Action

It is noted that the compound is aCYP1A2 inhibitor . Cytochrome P450 1A2 (CYP1A2) is an enzyme involved in the metabolism of xenobiotics in the body and is also responsible for the metabolic clearance of various drugs.

Pharmacokinetics

1-(6-Bromoindolin-1-yl)ethanone has several pharmacokinetic properties :

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Bromoindolin-1-yl)ethanone can be synthesized through various methods. One common approach involves the bromination of indoline followed by acylation. The reaction typically starts with the bromination of indoline using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The brominated indoline is then subjected to acylation using acetyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromoindolin-1-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Coupling Reactions: The compound can participate in coupling reactions like Suzuki or Stille coupling to form more complex molecules.

Common Reagents and Conditions:

Major Products:

  • Substituted indolines, alcohols, carboxylic acids, and coupled products depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

  • 1-(5-Bromoindolin-1-yl)ethanone
  • 1-(6-Aminoindolin-1-yl)ethanone
  • 1-(6-Methoxyindolin-1-yl)ethanone

Comparison: 1-(6-Bromoindolin-1-yl)ethanone is unique due to the presence of the bromine atom at the 6-position, which can influence its reactivity and biological activity. Compared to its analogs, such as 1-(5-Bromoindolin-1-yl)ethanone, the position of the bromine atom can lead to different substitution patterns and potentially different biological activities .

Properties

IUPAC Name

1-(6-bromo-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-7(13)12-5-4-8-2-3-9(11)6-10(8)12/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKDQGYCFLQERH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30551499
Record name 1-(6-Bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114744-53-5
Record name 1-(6-Bromo-2,3-dihydro-1H-indol-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114744-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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